Calcium lactobionate hydrate

概要

説明

Calcium lactobionate hydrate is a calcium salt of lactobionic acid, which is a disaccharide formed by the oxidation of lactose. It is a white, crystalline powder that is highly soluble in water but insoluble in alcohol and ether. This compound is often used in the food and pharmaceutical industries due to its calcium content and its ability to act as a firming agent .

準備方法

Synthetic Routes and Reaction Conditions

Calcium lactobionate hydrate can be synthesized through the oxidation of lactose using bromine water in the presence of calcium carbonate. The reaction produces lactobionic acid, which is then neutralized with calcium carbonate to form calcium lactobionate . The process can be summarized as follows:

Oxidation of Lactose: Lactose is oxidized using bromine water to form lactobionic acid.

Neutralization: Lactobionic acid is neutralized with calcium carbonate to form calcium lactobionate.

Industrial Production Methods

In industrial settings, calcium lactobionate is often produced through fermentation processes using microorganisms such as Pseudomonas taetrolens. The fermentation process involves controlling the pH and temperature to optimize the production of lactobionic acid, which is then neutralized with calcium carbonate to form calcium lactobionate .

化学反応の分析

Types of Reactions

Calcium lactobionate hydrate primarily undergoes oxidation reactions. The oxidation of lactose to form lactobionic acid is a key reaction in its synthesis .

Common Reagents and Conditions

Oxidizing Agents: Bromine water is commonly used as an oxidizing agent in the synthesis of lactobionic acid.

Neutralizing Agents: Calcium carbonate is used to neutralize lactobionic acid to form calcium lactobionate.

Major Products

Lactobionic Acid: Formed by the oxidation of lactose.

Calcium Lactobionate: Formed by the neutralization of lactobionic acid with calcium carbonate.

科学的研究の応用

Pharmaceutical Applications

Stabilizing Agent

Calcium lactobionate hydrate is widely used as a stabilizing agent in pharmaceutical formulations. It enhances the solubility and bioavailability of active ingredients, which is crucial for effective medication delivery. For instance, its incorporation into drug formulations has been shown to improve the stability of sensitive compounds, allowing for more effective therapeutic outcomes .

Case Study: Drug Formulation

A study demonstrated the efficacy of calcium lactobionate in enhancing the solubility of poorly water-soluble drugs. By incorporating this compound, researchers observed a significant increase in the dissolution rate and bioavailability of the active ingredient, leading to improved pharmacological effects .

Food Industry Applications

Food Additive

In the food industry, this compound is employed as a food additive, particularly in dairy products. It improves texture and moisture retention, making it valuable for manufacturers aiming to enhance product quality. Its ability to retain moisture helps in prolonging shelf life and maintaining product integrity .

Table: Benefits of Calcium Lactobionate in Food Products

| Application | Benefit | Example Products |

|---|---|---|

| Dairy Products | Moisture retention | Cheese, yogurt |

| Texture Improvement | Enhances mouthfeel | Ice cream, sauces |

| Shelf Life Extension | Reduces spoilage | Packaged dairy items |

Cosmetic Applications

Moisturizer and Skin-Conditioning Agent

this compound serves as a moisturizer and skin-conditioning agent in cosmetic products. Its hydrating properties help maintain skin moisture levels and improve overall skin texture, making it appealing to brands focused on skincare .

Case Study: Skincare Product Development

In a clinical trial assessing the effectiveness of a skincare product containing calcium lactobionate, participants reported significant improvements in skin hydration and texture after four weeks of use. The study concluded that this compound effectively enhances skin barrier function .

Research in Biochemistry

Cell Culture Nutrient

In laboratory settings, this compound is utilized for cell culture and microbiological studies. It provides essential nutrients that support cell growth and development, making it a valuable resource for researchers working with various cell lines .

Table: Use of Calcium Lactobionate in Biochemical Research

| Research Area | Application | Impact |

|---|---|---|

| Cell Culture | Nutrient source | Enhanced cell viability |

| Microbiology | Growth medium | Improved microbial yield |

Animal Nutrition

Calcium Supplement

this compound is incorporated into animal feed as a calcium supplement. It promotes bone health and growth in livestock, which is essential for farmers aiming to enhance animal welfare and productivity .

Case Study: Livestock Growth Enhancement

A study involving dairy cattle showed that supplementation with calcium lactobionate resulted in improved bone density and overall health metrics compared to control groups not receiving the supplement. This highlights its effectiveness as an essential nutrient source in animal husbandry .

作用機序

Calcium lactobionate hydrate exerts its effects primarily through the dissociation of calcium ions and lactobionic acid in aqueous environments. The calcium ions play a crucial role in various physiological processes, including bone formation and muscle function. Lactobionic acid acts as a chelating agent, binding to metal ions and preventing their precipitation .

類似化合物との比較

Similar Compounds

Calcium Gluconate: Another calcium salt used as a calcium supplement.

Calcium Lactate: A calcium salt of lactic acid used in food and pharmaceutical industries.

Calcium Bromide: Used in medicinal applications for its sedative properties.

Uniqueness

Calcium lactobionate hydrate is unique due to its high solubility in water and its ability to act as a firming agent in food products. Unlike calcium bromide, it does not cause adverse effects such as bromide rashes . Additionally, its use in the preparation of calcium-induced skim milk gels sets it apart from other calcium salts .

生物活性

Calcium lactobionate hydrate, a calcium salt of lactobionic acid, has garnered attention for its potential biological activities, particularly in the fields of nutrition and pharmaceuticals. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : CHCaO

- Molecular Weight : 754.654 g/mol

- Density : 1.79 g/cm

- Melting Point : Approximately 190 °C (decomposes)

- CAS Number : 5001-51-4

Calcium lactobionate functions primarily as a calcium source and has been shown to enhance calcium absorption in various biological systems. Its structure allows it to act as a stabilizing agent in formulations and a carrier for bioactive compounds.

- Calcium Absorption : Studies indicate that calcium lactobionate can improve calcium bioavailability, which is crucial for maintaining bone health and metabolic functions. It has been suggested that the presence of lactobionic acid facilitates better absorption compared to other calcium salts .

- Antioxidant Properties : Research has demonstrated that lactobionic acid exhibits antioxidant activity, potentially protecting cells from oxidative stress. This property may contribute to its effectiveness in preventing cellular damage in various conditions .

- Hydration and Stability : The hygroscopic nature of lactobionic acid aids in moisture retention, which can enhance the stability of formulations containing calcium lactobionate. This characteristic is particularly beneficial in pharmaceutical applications where moisture control is critical .

Applications in Health and Nutrition

This compound has been explored for several applications:

- Nutritional Supplements : It is often used in dietary supplements aimed at improving calcium intake among populations at risk of deficiency, such as the elderly or individuals with lactose intolerance.

- Pharmaceutical Formulations : Its role as a stabilizer and carrier makes it valuable in drug formulations, particularly those requiring enhanced solubility or bioavailability .

Table 1: Summary of Key Research Findings

Case Study: Calcium Lactobionate in Pediatric Nutrition

A study focusing on malnourished children highlighted the importance of calcium supplementation during recovery phases. Calcium lactobionate was incorporated into therapeutic feeding protocols to enhance calcium levels without causing gastrointestinal distress, which is often associated with other forms of calcium supplementation .

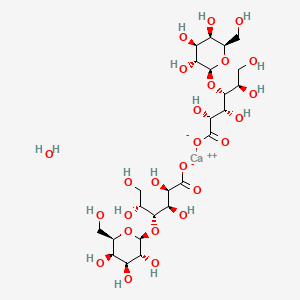

特性

IUPAC Name |

calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22O12.Ca.H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;/h2*3-10,12-20H,1-2H2,(H,21,22);;1H2/q;;+2;/p-2/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;;/m11../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUNXXYNUIALAY-BSLBODANSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44CaO25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5001-51-4, 110638-68-1 | |

| Record name | Calcium bis(4-O-(β-D-galactosyl)-D-gluconate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。